molecular formula C10H15N3 B1422933 6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine CAS No. 1247664-81-8

6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine

Cat. No.: B1422933
CAS No.: 1247664-81-8
M. Wt: 177.25 g/mol
InChI Key: CTCHWSUODFNVMD-UHFFFAOYSA-N
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Description

6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is a chemical compound with the CAS Number: 1247664-81-8 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 6-methyl-N-(3-pyrrolidinyl)-2-pyridinamine . The physical form of this compound is oil .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes this compound, often involves the N-heterocyclization of primary amines with diols . This process is catalyzed by a Cp*Ir complex . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 177.25 . The IUPAC name for this compound is 6-methyl-N-(3-pyrrolidinyl)-2-pyridinamine .

Scientific Research Applications

Analytical Chemistry and Environmental Implications

  • Analysis of Heterocyclic Aromatic Amines (HAAs) : Research has extensively covered the analysis of HAAs, compounds similar in structure to "6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine", in biological matrices, foodstuffs, and beverages. Liquid chromatography coupled with mass spectrometry has been identified as the method of choice for the sensitive and selective analysis of these compounds due to its ability to reach lower quantification levels in the sub pg/mL range (Teunissen et al., 2010).

Drug Discovery and Medicinal Applications

  • Pyrrolidine in Drug Discovery : The pyrrolidine ring, a core component of "this compound", is widely used in medicinal chemistry to obtain compounds for treating human diseases. Its saturated scaffold offers advantages like efficient exploration of the pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. Various bioactive molecules with target selectivity characterized by the pyrrolidine ring have been reported, highlighting the scaffold's significance in developing new compounds with diverse biological profiles (Li Petri et al., 2021).

  • N-Oxide Molecules in Synthesis and Drug Applications : Heterocyclic N-oxide derivatives, related in functionality to "this compound", have shown significant utility as synthetic intermediates with diverse biological importance. These compounds have been explored for their roles in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and possess potential anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif is thus a valuable component in advanced chemistry and drug development research (Li et al., 2019).

Environmental Science

  • Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds : Advanced oxidation processes (AOPs) have been demonstrated as effective for the mineralization of nitrogen-containing compounds, including those related to "this compound". AOPs improve the efficacy of treatment schemes for water contaminants, emphasizing the global concern for toxic and hazardous amino-compounds and their degradation products in water sources. The development and application of amine-containing sorbents for the removal of such contaminants offer alternative solutions for control in municipal water and wastewater treatment (Ateia et al., 2019).

Properties

IUPAC Name

6-methyl-N-pyrrolidin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8-3-2-4-10(12-8)13-9-5-6-11-7-9/h2-4,9,11H,5-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCHWSUODFNVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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